molecular formula C14H14N2OS B184183 DNP-sarcosine CAS No. 3129-54-2

DNP-sarcosine

Cat. No.: B184183
CAS No.: 3129-54-2
M. Wt: 258.34 g/mol
InChI Key: QZSMRTKLSHKPEV-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: DNP-sarcosine can be synthesized through the reaction of sarcosine with 2,4-dinitrofluorobenzene. The reaction typically involves the following steps:

  • Dissolve sarcosine in an aqueous solution.
  • Add 2,4-dinitrofluorobenzene to the solution.
  • Stir the mixture at room temperature for several hours.
  • Isolate the product by filtration and purify it through recrystallization.

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: DNP-sarcosine undergoes various chemical reactions, including:

    Oxidation: The nitro groups in this compound can be reduced to amino groups under specific conditions.

    Substitution: The dinitrophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Substitution: Nucleophiles such as amines or thiols can react with the dinitrophenyl group under basic conditions.

Major Products:

    Reduction: The reduction of this compound can yield N-(2,4-diaminophenyl)-N-methylglycine.

    Substitution: Substitution reactions can produce various derivatives depending on the nucleophile used.

Scientific Research Applications

DNP-sarcosine has several applications in scientific research:

    Chemistry: It is used as a reagent in analytical chemistry for the detection and quantification of amino acids and peptides.

    Biology: this compound is employed in studies involving enzyme kinetics and protein-ligand interactions.

    Medicine: Research on this compound includes its potential use as a biomarker for certain diseases, such as prostate cancer.

    Industry: It is used in the development of diagnostic assays and biosensors.

Comparison with Similar Compounds

    Sarcosine: A naturally occurring amino acid with similar structural features but lacking the dinitrophenyl group.

    N-methylglycine: Another derivative of glycine with similar properties but different functional groups.

Uniqueness: DNP-sarcosine is unique due to the presence of the dinitrophenyl group, which imparts distinct chemical reactivity and potential applications in analytical chemistry and biomedical research. Its ability to interact with glycine transporters and NMDA receptors sets it apart from other similar compounds.

Properties

CAS No.

3129-54-2

Molecular Formula

C14H14N2OS

Molecular Weight

258.34 g/mol

IUPAC Name

1-(3-methoxyphenyl)-3-phenylthiourea

InChI

InChI=1S/C14H14N2OS/c1-17-13-9-5-8-12(10-13)16-14(18)15-11-6-3-2-4-7-11/h2-10H,1H3,(H2,15,16,18)

InChI Key

QZSMRTKLSHKPEV-UHFFFAOYSA-N

SMILES

CN(CC(=O)O)C1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-]

Canonical SMILES

COC1=CC=CC(=C1)NC(=S)NC2=CC=CC=C2

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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